N1-cyclopentylethane-1,2-diamine dihydrochloride
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Overview
Description
N1-cyclopentylethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a cyclopentyl group. This compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with ethylene oxide or ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N1-cyclopentylethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N1-cyclopentylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands and catalysts.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-cyclopentylethane-1,2-diamine dihydrochloride involves its ability to act as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for various biochemical processes .
Comparison with Similar Compounds
Cyclohexane-1,2-diamine: A higher homologue with similar properties but greater stability and commercial availability.
Ethylenediamine: A simpler diamine with broader applications but lacking the cyclopentyl group’s steric effects.
N1-cyclohexylethane-1,2-diamine: Similar to N1-cyclopentylethane-1,2-diamine but with a cyclohexyl group instead of a cyclopentyl group
Uniqueness: N1-cyclopentylethane-1,2-diamine dihydrochloride is unique due to its specific steric and electronic properties imparted by the cyclopentyl group. These properties can influence the compound’s reactivity and binding affinity, making it valuable in specialized applications .
Properties
CAS No. |
2097427-73-9 |
---|---|
Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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